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molecular formula C6H7BrN4O B8400678 2-Amino-3-bromo-6-acetamidopyrazine

2-Amino-3-bromo-6-acetamidopyrazine

Cat. No. B8400678
M. Wt: 231.05 g/mol
InChI Key: IEHYTQGRBOBLAM-UHFFFAOYSA-N
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Patent
US06599905B2

Procedure details

A mixture of 2,6-diamino-3-bromopyrazine (10.509, 0.056 mole) in dry 1,1-dimethoxyethane (168 ml) and acetic anhydride (7.91 ml, 8.56 g, 0.084 mole) was refluxed under nitrogen for 2.50 hrs. The cooled mixture was evaporated in vacuo. The residue was triturated with ether, filtered and dried in vacuo Yield 10.31 g (80%), M.p. 218-221° C.
Quantity
0.056 mol
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH2:9])[N:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>COC(OC)C>[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
0.056 mol
Type
reactant
Smiles
NC1=NC(=CN=C1Br)N
Name
Quantity
7.91 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
168 mL
Type
solvent
Smiles
COC(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 2.50 hrs
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo Yield 10.31 g (80%), M.p. 218-221° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1Br)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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